REACTION_CXSMILES
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IC.N1C2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=2)[CH:5]=C1.[C:15](=O)([O-])[O-].[K+].[K+].[CH3:21][N:22]([CH:24]=O)[CH3:23]>>[CH3:15][O:14][C:12]([C:9]1[CH:10]=[C:23]2[C:6]([CH:5]=[CH:24][N:22]2[CH3:21])=[CH:7][CH:8]=1)=[O:13] |f:2.3.4|
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Name
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|
Quantity
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2.3 mL
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Type
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reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
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1.55 g
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Type
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reactant
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Smiles
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N1C=CC2=CC=C(C=C12)C(=O)O
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Name
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|
Quantity
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1.98 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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32 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature for 24 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched with sat. NH4Cl
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (0-60% EtOAc:Hexane)
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
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COC(=O)C1=CC=C2C=CN(C2=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |